Product packaging for (4-METHYLPHENYL)AMINO ACETATE(Cat. No.:CAS No. 126875-83-0)

(4-METHYLPHENYL)AMINO ACETATE

Cat. No.: B1625861
CAS No.: 126875-83-0
M. Wt: 165.19 g/mol
InChI Key: RXHZTWUCCZNGCI-UHFFFAOYSA-N
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Description

(4-METHYLPHENYL)AMINO ACETATE is a chemical compound utilized in research and development, particularly as a building block in organic synthesis and pharmaceutical manufacturing . The compound serves as a key intermediate in the synthesis of more complex molecules, such as thiazoloylbenzofuran derivatives, which are of significant interest in medicinal chemistry for their potential biological activities . Researchers value this chemical for its role in constructing molecular frameworks that can be evaluated for various properties, including potential anticancer activity . As a synthetic intermediate, its mechanism of action is defined by its reactivity in chemical transformations, where it can participate in reactions to form new carbon-heteroatom and carbon-carbon bonds, enabling the creation of diverse compound libraries for screening and development . This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly for research or manufacturing purposes and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1625861 (4-METHYLPHENYL)AMINO ACETATE CAS No. 126875-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylanilino) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-5-9(6-4-7)10-12-8(2)11/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHZTWUCCZNGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549987
Record name 1-[(4-Methylanilino)oxy]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126875-83-0
Record name 1-[(4-Methylanilino)oxy]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Conceptual Framework of 4 Methylphenyl Amino Acetate Chemistry

Structural Motifs and Their Significance in Organic Chemistry

The p-tolyl group is an aromatic functional group derived from toluene (B28343), consisting of a methyl group attached to a phenyl ring at the para position. ijsrst.comchemchart.com This arrangement has several implications for the molecule's reactivity. The methyl group is an electron-donating group, which can influence the electron density of the aromatic ring and affect its susceptibility to electrophilic substitution reactions. ulisboa.pt The p-tolyl group is a common building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. ijsrst.com

The amino group (-NH-) links the p-tolyl moiety to the acetate (B1210297) group. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, further influencing its electronic properties. Amines are known to act as bases and nucleophiles, and those with N-H bonds can participate in hydrogen bonding, which affects physical properties like boiling point and solubility. scielo.br The amino linkage is a cornerstone of many biologically active molecules, including peptides. scielo.br

The acetate group (-OCOCH3) is the ester of acetic acid. In the context of (4-Methylphenyl)amino acetate, it is the result of the reaction between the amino group and acetic acid or its derivatives. The carbonyl group within the acetate moiety is susceptible to nucleophilic attack, and the entire group can be hydrolyzed under certain conditions. smolecule.com The presence of both an amino and an acetate group in close proximity can lead to interesting intramolecular interactions and reactivity patterns.

The combination of these motifs in a single molecule results in a bifunctional compound with a distinct set of properties. niscpr.res.in The interplay between the electron-donating p-tolyl group, the nucleophilic amino center, and the electrophilic carbonyl of the acetate group governs the molecule's chemical behavior and its potential for further functionalization.

Relevance within Contemporary Chemical Research

The structural framework of this compound and its derivatives has garnered considerable attention in various fields of contemporary chemical research, including materials science and medicinal chemistry.

In the realm of materials science , derivatives of this compound have been investigated for their unique optical properties. For instance, compounds incorporating the bis(4-methylphenyl)amino moiety have been shown to exhibit mechanofluorochromism, a phenomenon where the fluorescence color changes upon the application of mechanical force such as grinding. jst.go.jpresearchgate.net This property is attributed to the morphological change between crystalline and amorphous states. jst.go.jp Such materials have potential applications in sensors and imaging technologies. Research into 4-[bis(4-methylphenyl)amino]benzaldehyde, a related compound, has demonstrated solvatofluorochromism, where the fluorescence emission is dependent on the polarity of the solvent. chrom-china.com

In medicinal chemistry , the p-tolylamino scaffold is a key component in the design of new therapeutic agents. Derivatives of this compound have been synthesized and evaluated for their biological activities. For example, certain 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives have shown promising antibacterial activity against various strains. niscpr.res.in Furthermore, a 2-thiohydantoin (B1682308) derivative containing a p-tolylamino moiety has been investigated for its potential as an anticancer agent, showing inhibitory activity against specific protein kinases. benthamdirect.com The amino acetate group itself is found in various biologically active compounds and can influence a molecule's ability to interact with biological targets. ontosight.aiontosight.ai The synthesis of various amide derivatives of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole has been explored for their potential antimicrobial activities. scielo.br

The versatility of the this compound structure allows for the synthesis of a wide array of derivatives. For example, the reaction of p-toluidine (B81030) with acetic acid or its anhydride (B1165640) is a common method to form the N-(p-tolyl)acetamide linkage, a precursor to the title compound. ijsrst.combrainly.comorgsyn.org Further modifications can be made to the aromatic ring, the amino group, or the acetate moiety to fine-tune the molecule's properties for specific applications. The synthesis of various esters, such as ethyl [(4-methylphenyl)amino]acetate, has also been reported, which can serve as intermediates for the production of dyes, photosensitive materials, and potential drug molecules.

Interactive Data Table: Properties of a Related Compound, Ethyl [(4-methylphenyl)amino]acetate

PropertyValue
Molecular FormulaC11H15NO2
AppearanceColorless to slightly yellow liquid
OdorSpecial fragrance
SolubilitySoluble in anhydrous alcohol and fatty solvents

Synthetic Methodologies for 4 Methylphenyl Amino Acetate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to (4-Methylphenyl)amino Acetate (B1210297) and its simple derivatives. These approaches typically involve the formation of the core aminoacetate structure in a minimal number of steps.

Formation of the Aminoacetate Linkage

The creation of the aminoacetate backbone is a fundamental step in the synthesis of these compounds. This can be achieved through several reliable methods, including the reaction of an amine with an appropriate acetate precursor.

One common method for synthesizing Ethyl [(4-Methylphenyl)amino]acetate involves the reaction of an acid chloride with ethanolamine (B43304) under alkaline conditions. This process first forms an intermediate, which is then esterified by adding excess alcohol to yield the final product. Another approach involves the condensation of p-toluidine (B81030) with ethyl bromoacetate.

A general procedure for this type of synthesis is the reaction between an aniline (B41778) and a halo-ester. For instance, the direct amination of γ-halo-β-ketoesters with anilines has been explored. While the SN2 reaction of anilines with certain halo-esters can result in poor yields, alternative strategies such as a Weinreb ketone synthesis can be employed. nih.gov

Table 1: Synthesis of Ethyl [(4-methylphenyl)amino]acetate

Reactants Reagents/Conditions Product
Acid Chloride, Ethanolamine Alkaline conditions, Excess alcohol Ethyl [(4-methylphenyl)amino]acetate

The hydrochloride salt of the methyl ester, Methyl amino(4-methylphenyl)acetate hydrochloride, is another important derivative. glpbio.comscbt.comsigmaaldrich.comfluorochem.co.uk Its synthesis is a key step for creating various analogs. This compound is commercially available and serves as a crucial starting material for further chemical modifications. scbt.comsigmaaldrich.comfluorochem.co.uk

Esterification and Amidation Reactions in the Synthesis of Related Acetate Derivatives

The functional groups within (4-Methylphenyl)amino Acetate and its precursors allow for a variety of subsequent reactions, primarily esterification and amidation, to generate a diverse library of derivatives. smolecule.com

Esterification of the corresponding carboxylic acid can be achieved using methods like the Fischer esterification, which involves reacting the acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst such as para-toluenesulfonic acid monohydrate. smolecule.com

Amidation reactions are also prevalent. The amine group can react with carboxylic acids or acid chlorides to form amides. smolecule.com For example, N-(4-nitrophenoxycarbonyl)amino acid derivatives can react with amines to produce amino acid amides in high yields without the need for coupling agents. smolecule.com Another approach involves the condensation of a glycine (B1666218) ethyl ester with an acid chloride, often facilitated by coupling reagents like 1-hydroxybenzotriazole (B26582) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). smolecule.com More sustainable methods are also being developed, such as the direct amidation of esters using water as a green solvent, which proceeds without additional catalysts or reagents. rsc.org

Table 2: Examples of Esterification and Amidation Reactions

Starting Material Reactant Reagents/Conditions Product Type
Carboxylic Acid Derivative Ethanol (B145695) p-Toluenesulfonic acid monohydrate Ethyl Ester smolecule.com
N-(4-nitrophenoxycarbonyl)amino acid Amine - Amide smolecule.com
Glycine ethyl ester hydrochloride Acid Chloride Triethylamine (B128534), Chloroform/THF, EDC, HOBt Amide smolecule.com

Multi-Step Organic Synthesis Pathways for Complex Analogs

The synthesis of more complex analogs of this compound often requires multi-step reaction sequences. These pathways allow for the introduction of diverse functional groups and structural motifs.

Retrosynthetic Analysis for Designing Synthetic Routes

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules. This strategy involves deconstructing the target molecule into simpler, commercially available starting materials. For instance, the synthesis of complex TAK779 analogs, which may incorporate a this compound-like fragment, can be designed by breaking down the molecule into key building blocks. mdpi.com This analysis guides the forward synthesis, which might involve steps like amide coupling, reduction of a nitro group, and subsequent coupling to form the final complex structure. mdpi.com

Similarly, the synthesis of α-aminophosphonate analogs derived from 4-hydroxybenzaldehyde (B117250) can be planned using a retrosynthetic approach. tandfonline.comdovepress.com The synthesis might start with the reaction of p-hydroxybenzaldehyde with ethyl chloroacetate (B1199739) to form an intermediate ester, which then undergoes further reactions, such as hydrazide formation and subsequent condensation, to build the final phosphonate (B1237965) analog. tandfonline.comdovepress.com

Intermediate Precursor Generation

The foundation of synthesizing complex this compound derivatives lies in the efficient preparation of key building blocks. These intermediates provide the necessary functional groups and structural frameworks for subsequent reaction steps.

A common strategy for creating 4-methylphenylsulfonyl amino intermediates involves the reaction of an amino-containing compound with 4-methylbenzenesulfonyl chloride, also known as tosyl chloride. smolecule.com This reaction introduces the tosyl group, which can serve as a protecting group or as a key functional moiety in the final molecule. The synthesis is typically conducted in the presence of a base, such as triethylamine or under alkaline aqueous conditions, to neutralize the hydrochloric acid that is formed as a byproduct. smolecule.com

For instance, the synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid is achieved by reacting 4-methylbenzenesulfonyl chloride with 2-aminobenzoic acid. Similarly, more complex intermediates like (2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid are prepared through the selective sulfonylation of an amino acid precursor, such as lysine. smolecule.com In this case, the higher basicity of the ε-amino group allows for its preferential reaction with tosyl chloride under controlled pH conditions. smolecule.com Another approach involves reacting 4-methylphenyl with sulfonyl chloride in the presence of a base like pyridine (B92270) to form the initial sulfonyl intermediate. smolecule.com

Alkanoylation is a key process for modifying 4-methylphenyl sulphonamoyl carboxylic acids, often to protect the amine functional group or to incorporate a new acyl group to enhance biological activity. eijppr.com A reported method involves the mild reaction of 4-methylphenyl sulphonamoyl carboxylic acids with acetic anhydride (B1165640) using sodium acetate as a catalyst. eijppr.comeijppr.comresearchgate.net This process, also known as acylation, is a straightforward technique for introducing an acyl moiety into a molecule. eijppr.com The reaction is typically performed by stirring the mixture in an ice bath for a couple of hours, after which the product can be filtered off, often resulting in good to excellent yields ranging from 70% to 97%. eijppr.com

Table 1: Synthesis Data for an Alkanoylated 4-Methyphenyl Sulphonamoyl Carboxylic Acid Derivative

Compound Name R Group Yield (%) Melting Point (°C)
2-((4-methylphenyl)sulfonamido)propanoic acid derivative CH₃ 91.4 108-109

Data sourced from a study on the alkanoylation of 4-methylphenyl sulphonamoyl carboxylic acids. eijppr.com

Cyclohexenone carboxylate derivatives serve as versatile intermediates in organic synthesis. One established method involves the condensation of ethyl cyclohexanone-2-carboxylate with an aromatic amine, such as p-toluidine (4-methylaniline). ias.ac.in This reaction, when performed with p-toluidine, yields an enamine intermediate, specifically an aryaminocrotonic ester. ias.ac.in These intermediates can subsequently be cyclized upon heating to produce more complex heterocyclic structures like tetrahydroacridones. ias.ac.in The initial condensation typically requires catalytic amounts of acid, such as concentrated hydrochloric acid, and can be carried out by letting the reactants stand in a vacuum desiccator for an extended period. ias.ac.in

The preparation of substituted phenyl acetates can be achieved through several routes. A fundamental method is the nucleophilic acyl substitution reaction between a phenol (B47542) and an acid anhydride. rsc.org For example, phenyl acetate can be prepared by reacting phenol with acetic anhydride in the presence of a base like aqueous sodium hydroxide. rsc.org The resulting ester is typically extracted from the aqueous reaction mixture using an organic solvent such as dichloromethane. rsc.org

More specialized derivatives can also be synthesized. The oxidation of N-benzenesulfonyl-p-toluidine with lead tetraacetate yields 4-methyl-p-quinolbenzenesulfonimide acetate, a complex substituted phenyl acetate. acs.org Another approach involves the palladium-catalyzed reaction of toluene (B28343) with acetic acid in the presence of oxygen to produce p-methyl phenyl acetate. google.com Furthermore, the Meerwein arylation reaction provides a pathway to synthesize precursors for substituted phenylacetic acids from anilines and vinyl acetate. google.com

Coupling Reactions for Assembling Complex Structures

Coupling reactions are essential for assembling the prepared intermediate precursors into larger, more complex molecules. These reactions form new carbon-carbon (C-C) or carbon-heteroatom (C-N, C-O) bonds, providing a powerful toolkit for molecular construction.

A prominent example is the Buchwald–Hartwig cross-coupling reaction, which is used to form carbon-nitrogen bonds. This reaction has been successfully employed to synthesize derivatives like 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid by coupling methyl 4-bromo-2-methylbenzoate with 4-methylaniline. researchgate.net Similarly, copper-catalyzed oxidative cross-coupling reactions offer a direct method to link glycine ester derivatives with other molecules. For instance, the coupling of N-aryl glycine esters with imidazoheterocycles can be mediated by a CuCl/air system. rsc.org

For the formation of amide bonds, a crucial linkage in many derivatives, various coupling reagents are used. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of 1-hydroxybenzotriazole (HOBt) has been shown to be effective for creating amide linkages, even with electron-deficient amines. nih.gov Multicomponent reactions also offer an efficient pathway to assemble complex structures in a single step. The reaction between alkyl isocyanides, dialkyl acetylenedicarboxylates, and 4-methylbenzenesulfonic acid produces highly functionalized sulfonamide derivatives. thieme-connect.de

Catalysis and Green Chemistry in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design processes that are efficient, safe, and environmentally benign. semanticscholar.org This involves the use of non-toxic solvents, alternative energy sources, and catalytic methods to improve reaction yields and minimize waste. semanticscholar.orgchemsociety.org.ng

The use of green solvents, particularly water, is a key aspect. A sustainable, metal-free synthesis of glycine betaine (B1666868) derivatives has been developed using water as the solvent and blue LED light as an alternative energy source. nih.gov Reactions in ethanol-water mixtures have also been reported as a convenient and eco-friendly route for synthesizing toluidine-based compounds, offering easy work-up and high yields. chemsociety.org.ng

Solvent-free, or neat, reaction conditions represent another important green chemistry approach. The efficiency of a one-pot synthesis was dramatically improved by switching to a solvent-free reaction at 80 °C with an FeF₃ catalyst, which increased the product yield to 98% in a short time. researchgate.net This highlights how eliminating organic solvents can lead to cleaner and more efficient processes. researchgate.net Alternative energy sources like microwave irradiation and ultrasonication are also employed to accelerate reactions and improve yields compared to conventional heating methods. e-journals.in

Catalysis is at the heart of green chemistry. Catalysts, used in small amounts, can significantly increase reaction rates and selectivity, reducing energy consumption and the formation of byproducts. semanticscholar.org For example, using acetic acid as a catalyst in the N-hydroxyacetylation of p-toluidine increased the reaction yield from 85% (uncatalyzed) to 94%. researchgate.net The screening of various catalysts is a common strategy to optimize reaction conditions, as demonstrated in a study where FeF₃ was found to be superior to other Lewis acids like FeCl₃ and CuCl₂ for a specific multicomponent reaction. researchgate.net

Table 2: Comparison of Catalytic Systems for a Model Reaction

Entry Catalyst (10 mol%) Solvent Condition Time (h) Yield (%)
1 None Ethanol RT 24 Trace
2 None Ethanol Reflux 24 10
3 PTSA Ethanol RT 24 25
4 PTSA Ethanol Reflux 12 42
5 FeCl₃ Ethanol Reflux 10 35
6 CuCl₂ Ethanol Reflux 12 30
7 FeF₃ Ethanol Reflux 2 85
8 CuF₂ Ethanol Reflux 12 25
9 SnCl₂·H₂O Ethanol Reflux 10 30
10 FeF₃ None 80 °C 0.5 98

Data adapted from a study optimizing a one-pot synthesis, demonstrating the effectiveness of an FeF₃ catalyst under solvent-free conditions. researchgate.net

Utilization of Base Catalysts for Acetylation

Base-catalyzed acetylation is a fundamental method for the synthesis of N-aryl acetamides, which are precursors or analogues of this compound. This approach typically involves the reaction of an aniline, such as 4-methylaniline (p-toluidine), with an acetylating agent in the presence of a base.

The most direct method involves the acetylation of the amino group of 4-methylaniline. Acetic anhydride is commonly used as the acetylating agent, with the reaction being facilitated by bases like sodium acetate or pyridine. These reactions are often performed under mild conditions in anhydrous solvents. To prevent unwanted side reactions during subsequent transformations like bromination, the amino group of 4-methylaniline is protected via acetylation, a reaction that can achieve nearly quantitative yields in glacial acetic acid.

A more recent development in N-acetylation utilizes nitriles, such as acetonitrile, as a surrogate for the traditional acetyl group. researchgate.net This transition-metal-free approach is promoted by a base and can proceed at room temperature. The reaction is selective for aromatic amines and avoids the use of toxic acylating reagents like acetyl chloride and acetic anhydride. researchgate.net In optimization studies for this type of reaction using 4-methylaniline, various bases have been tested to promote the N-acetylation. researchgate.net Furthermore, bifunctional general acid-base catalysis has been observed in the aminolysis of esters like phenyl acetate, where a concerted mechanism is proposed. scispace.com

Table 1: Base-Catalyzed Acetylation of Anilines

Aniline SubstrateAcetylating AgentBase CatalystConditionsYieldReference
N-methylanilineAcetic AnhydrideSodium Acetate or Pyridine20–25°C, Anhydrous Dichloromethane75-85%
4-methylanilineAcetic AnhydrideNot specified50–100°C, Glacial Acetic AcidNear-quantitative
Aromatic AminesAcetonitrileBase-promotedRoom Temperature, Transition-metal-freeHigh researchgate.net
4-methylanilinep-Nitrophenyl acetatePyrazole (Bifunctional catalyst)Aqueous solution- scispace.com

Lewis Acid Catalysis in Conjugate Addition Reactions

Lewis acid catalysis is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, including the synthesis of β-amino esters through conjugate addition reactions. wikipedia.org In this context, an amine like 4-methylaniline can act as a nucleophile, adding to an α,β-unsaturated carbonyl compound in a process often referred to as a Michael addition. Lewis acids activate the electrophile, facilitating the reaction. wikipedia.orgnsf.gov

The synthesis of β-enamino esters, which are structurally related to this compound, can be achieved by the condensation of β-ketoesters with amines. researchgate.net While protic acids can catalyze this transformation, Lewis acids are also effective. researchgate.net For instance, Zn(OTf)₂ has been used to catalyze the conjugate addition of alcohols to vinyl diazonium ions, which are potent Michael acceptors. nsf.gov This methodology allows for the formation of α-diazo-β-alkoxy carbonyls. nsf.gov

Recent studies have demonstrated the divergent synthesis of polysubstituted pyrroles and furans using Lewis acid catalysis, where anilines, including 4-methylaniline, react with β-ketoallenes. rsc.org Catalysts like Zn(OTf)₂ and Bi(OTf)₃ have proven effective, yielding the desired products in good to excellent yields. rsc.org This cascade reaction highlights the versatility of Lewis acids in constructing complex heterocyclic structures from simple precursors. rsc.org Similarly, a highly enantioselective conjugate addition of imidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles has been developed using a chiral-at-metal rhodium Lewis acid catalyst. acs.org

Table 2: Lewis Acid Catalysis in Reactions Involving Anilines

ReactantsLewis Acid CatalystProduct TypeYieldReference
4-methylaniline, β-ketoalleneZn(OTf)₂ (10 mol%)Polysubstituted Furan92% rsc.org
Aniline, β-ketoalleneBi(OTf)₃ (10 mol%)Polysubstituted Pyrrole88% rsc.org
Glycals, Secondary anilinesLewis acid–surfactant-combined catalyst4-AminocyclopentenoneGood rsc.org
2-arylimidazo[1,2-a]pyridines, α,β-unsaturated 2-acylimidazolesChiral Rhodium CatalystConjugate Adductup to 98% acs.org

Ruthenium-Catalyzed Oxidative C-H Activation for Arylacetate Derivatives

Transition-metal-catalyzed C-H activation has become a powerful strategy for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions. researchgate.netnih.gov Ruthenium catalysts, in particular, have been extensively used for the regioselective functionalization of anilines and their derivatives. researchgate.net

Ruthenium(II)-catalyzed oxidative C-H activation enables the coupling of anilides with activated alkenes, such as acrylates, to produce ortho-alkenylated products, which are derivatives of arylacetates. researchgate.netmdpi.com The reaction often employs a directing group on the aniline nitrogen to guide the catalyst to the ortho C-H bond. researchgate.net For example, the C-H alkylation of arylacetamides with acrylates can be achieved with a ruthenium catalyst in the presence of an organic acid. researchgate.net This process is believed to proceed via an ortho C-H bond activation, migratory insertion of the alkene, and subsequent protonation. researchgate.net

Catalytic systems like [{Ru(p-cymene)Cl₂}₂] combined with an oxidant such as Cu(OAc)₂ are commonly employed. nih.govmdpi.com These conditions facilitate cascade reactions where multiple C-H functionalization steps occur in a single operation, leading to complex carbocyclic structures. nih.gov Research has also focused on achieving para-selective C-H functionalization, which is more challenging than ortho-functionalization. d-nb.info A ruthenium-enabled para-selective C-H difluoromethylation of anilides has been developed, suggesting that chelation-assisted cycloruthenation may play a role in activating the distant para-C-H bond. d-nb.info

Table 3: Ruthenium-Catalyzed C-H Functionalization of Aniline Derivatives

SubstrateCoupling PartnerCatalyst SystemProduct TypeSelectivityReference
ArylacetamidesAcrylatesRuthenium catalyst, Acetic acidortho-Alkylated Arylacetamideortho researchgate.net
N-phenyl triazinesAlkynes[Ru(p-cymene)Cl₂]₂, Cu(OAc)₂N-(2-triazine) indole- mdpi.com
α-phenyl acetophenoneMethyl acrylate[{Ru(p-cymene)Cl₂}₂], Cu(OAc)₂1-Indanone- nih.gov
AnilidesDifluoromethylating agentRuthenium catalystpara-Difluoromethylated Anilidepara d-nb.info

Solvent-Free Organic Reaction Techniques for Sustainable Synthesis

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce waste and environmental impact. rsc.orgacs.org Several methods for synthesizing this compound derivatives and related compounds have been adapted to proceed without a solvent, often with enhanced efficiency.

A mild, solvent-free method for producing β-enaminones and β-enamino esters involves the direct condensation of amines with β-dicarbonyl compounds. researchgate.net For instance, the reaction between 4-methylaniline and acetylacetone (B45752) can be effectively catalyzed by KH₂PO₄ under solvent-free conditions, yielding the corresponding β-enaminone in excellent yield. researchgate.net Ferric(III) ammonium (B1175870) nitrate (B79036) has also been reported as an efficient catalyst for the synthesis of β-enamino compounds at room temperature under solvent-free conditions, offering short reaction times and high yields. asianpubs.org

Mechanochemical methods, such as ball-milling, provide another avenue for solvent-free synthesis. acs.org This technique has been successfully applied to the synthesis of N-protected amino esters from N-protected amino acids in a one-pot activation/esterification reaction, resulting in reduced reaction times and simplified work-up procedures. acs.org Microwave irradiation is another energy-efficient technique used to promote solvent-free reactions, such as the synthesis of various heterocyclic compounds. acs.orgscielo.org.mx For example, a simple fusion method, heating a mixture of cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid with 3-aminopropanoic acid at high temperatures without any solvent, has been used to synthesize a complex isoindolone derivative. mdpi.com

Table 4: Solvent-Free Synthesis Methods

ReactantsTechnique/CatalystProduct TypeConditionsYieldReference
4-methylaniline, AcetylacetoneKH₂PO₄β-EnaminoneSolvent-free95% researchgate.net
Primary amines, 1,3-Dicarbonyl compoundsFerric(III) ammonium nitrateβ-Enamino ester/ketoneSolvent-free, Room Temp.69-92% asianpubs.org
N-protected amino acids, AlcoholsBall-millingN-protected amino esterSolvent-freeImproved acs.org
cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid, 3-aminopropanoic acidFusion (Heating)Isoindolone derivative180–200 °C, Solvent-free- mdpi.com

Reaction Mechanisms and Kinetics of 4 Methylphenyl Amino Acetate Analogs

Aminolysis Reactions and Their Mechanistic Investigations

Aminolysis, the reaction of an ester with an amine, is a cornerstone of acyl transfer chemistry. Investigations into the aminolysis of phenyl acetates, which serve as structural analogs to the core of (4-Methylphenyl)amino acetate (B1210297), have been extensive, revealing complex mechanistic details.

The aminolysis of phenyl acetates is a widely studied reaction that can proceed through either a concerted or a stepwise mechanism. acs.org The specific pathway is influenced by the reactivity of the ester, the basicity of the amine, and the solvent. nih.govrsc.org Kinetic studies often involve determining second-order rate constants (k_n) under pseudo-first-order conditions with an excess of amine. acs.orgnih.gov

Structure-reactivity relationships, such as Brønsted-type plots (log k_n vs. pK_a of the amine), are crucial tools for elucidating these mechanisms. nih.govacs.org Linear Brønsted plots are often indicative of a single, well-defined transition state, whereas curved plots suggest a change in the rate-determining step or a multi-step process. nih.govacs.org For instance, the aminolysis of less reactive phenyl acetates like 2-nitrophenyl acetate with poly(ethylenimine) yields linear Brønsted plots with slopes (β values) approaching 1.0. nih.govacs.org Conversely, more reactive esters such as 4-acetoxy-3-nitrobenzenesulfonate exhibit curved plots under the same conditions. nih.govacs.org This curvature signals a shift in the rate-determining step of a stepwise reaction. acs.orgnih.govacs.org

Table 1: Brønsted Slopes (β) for Aminolysis of Phenyl Acetate Analogs

Phenyl Acetate Analog Amine Conditions Brønsted Slope (β) Inferred Mechanism Citation
2-Nitrophenyl acetate Poly(ethylenimine) 25 °C, 1 M KCl 0.92 Stepwise, RDS = T± formation nih.govacs.org
4-Acetoxy-3-chlorobenzoic acid Poly(ethylenimine) 25 °C, 1 M KCl 0.99 Stepwise, RDS = T± formation nih.govacs.org
4-Acetoxybenzenesulfonate Poly(ethylenimine) 25 °C, 1 M KCl 0.82 Stepwise, RDS = T± formation nih.govacs.org
Phenyl 4-nitrophenyl thionocarbonate Secondary alicyclic amines 25 °C, 0.2 M KCl 0.25 Stepwise, RDS = T± formation nih.gov

The solvent can also play a critical role. Studies in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) also support a stepwise mechanism with a rate-limiting expulsion of the aryloxide from the tetrahedral intermediate. rsc.org The use of an aprotic solvent can make a cyclic transition state more favorable, which aids in charge dispersion and assists the departure of the leaving group. rsc.org

The existence of a tetrahedral intermediate is a central feature of the stepwise mechanism for the aminolysis of phenyl acetates. acs.orgnih.gov Curved Brønsted plots provide strong kinetic evidence for this intermediate, indicating a change in the rate-determining step. nih.govacs.org When the attacking amine is weakly basic, the breakdown of the tetrahedral intermediate to products (k_2) is often the slow, rate-determining step. As the basicity of the amine increases, the rate of its attack to form the intermediate (k_1) becomes slower relative to the breakdown step, causing a shift in the rate-determining step from breakdown to formation. nih.govacs.org

This zwitterionic tetrahedral intermediate, T±, is formed by the nucleophilic attack of the amine on the ester's carbonyl carbon. rsc.orgresearchgate.net The stability of this intermediate is a key factor; if it is too unstable, it may not have a sufficient lifetime to exist, and the reaction may proceed through a concerted mechanism instead. wisc.edu The expulsion of the aryloxide leaving group from this intermediate is often favored in aprotic solvents. rsc.org Computational studies using density functional theory (DFT) have also been employed to examine the mechanistic pathways, supporting a stepwise mechanism where the nucleophilic attack is the rate-determining stage for phenyl acetate, in contrast to other esters where the energies of the formation and elimination transition states are more similar. researchgate.net

The aminolysis of phenyl acetates can be subject to general acid or general base catalysis, which can further complicate the reaction kinetics. researchgate.netresearchgate.net General base catalysis often involves a second molecule of the attacking amine abstracting a proton from the nucleophilic amine as it attacks the ester, facilitating the formation of the tetrahedral intermediate. researchgate.netresearchgate.net This type of catalysis is particularly important for less reactive amines and can decrease in significance as the leaving group tendency of the phenoxide ion increases. researchgate.netresearchgate.net The reaction of phenyl acetate with pyrazole, for example, is catalyzed by general bases. wisc.eduscispace.com

Bifunctional general acids can also catalyze the reaction. wisc.eduscispace.com In this scenario, the catalyst can simultaneously donate a proton to the carbonyl oxygen while its basic site accepts a proton from the attacking amine, stabilizing the transition state. wisc.edu This is consistent with a fully concerted mechanism where nucleophilic attack and acid-base catalysis occur simultaneously. wisc.edu

However, catalysis is not always observed. For instance, in the aminolysis of certain phenyl acetates by poly(ethylenimine), it was determined that either base or acid catalysis was unimportant. acs.orgnih.govacs.org In some cases, a preassociation mechanism is observed, where the reactants and catalyst form an encounter complex before the amine addition occurs. wisc.edu The observation of a solvent deuterium (B1214612) isotope effect can provide evidence for a kinetically significant proton-transfer step, helping to distinguish between different catalytic mechanisms. wisc.eduwisc.edu

Transformations of the Acetate Moiety and Aromatic Ring

Analogs of (4-Methylphenyl)amino acetate that contain sulfonyl groups on the phenyl ring can undergo characteristic oxidation and reduction reactions at the sulfur center. These transformations are important for modifying the properties of the molecule and for the deprotection of sulfonamide-protected amines.

Sulfone derivatives can be prepared through the oxidation of corresponding sulfur-containing precursors, such as sulfides or sulfoxides. organic-chemistry.orgresearchgate.net This transformation is highly relevant for analogs of this compound where the methylphenyl group is replaced by a group containing a sulfide (B99878), such as a methylthio group. The oxidation of a sulfide to a sulfone is a common and straightforward method. researchgate.net

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common, inexpensive, and environmentally friendly oxidant. researchgate.net The reaction can be catalyzed by various metal complexes, such as those based on Molybdenum (Mo(VI)), to achieve high yields and tolerate sensitive functional groups. researchgate.net Other effective oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), which can readily oxidize a methylthio group to a methylsulfonyl group. organic-chemistry.org The choice of oxidant and reaction conditions can allow for selective oxidation, often proceeding from sulfide to sulfoxide and then to the sulfone without affecting other parts of the molecule. researchgate.net

The arylsulfonyl group, particularly the p-toluenesulfonyl (tosyl) group, which is a (4-methylphenyl)sulfonyl group, is frequently used as a protecting group for amines. google.com The chemical stability of the resulting sulfonamide makes its cleavage, or reduction, a significant challenge. google.com Therefore, processes that can effectively reduce or remove the sulfonyl group to regenerate the free amine are of great interest.

Various reductive methods have been developed for this deprotection. One common approach involves the use of strong reducing agents. For example, lithium aluminum hydride (LiAlH₄) can be used to reduce the sulfonyl group, leading to the formation of the corresponding amine derivative. Other methods for the cleavage of sulfonamides have also been explored to overcome the stability of the S-N bond. google.com These reduction processes are crucial for synthetic routes where the amine functionality needs to be temporarily masked. google.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at two primary sites: the nitrogen atom acting as a nucleophile, or the ester's carbonyl carbon being attacked by a nucleophile.

The amino group of this compound and its analogs, such as p-toluidine (B81030), can act as a nucleophile, displacing leaving groups from other molecules. For instance, p-toluidine can participate in the nucleophilic displacement of an active dimethylamino group from a dimethylaminomethylene thiazolone. rsc.org This reaction proceeds by refluxing in acetic acid, resulting in the formation of a new enamine. rsc.org Similarly, the reaction of 2-chloro-3-arylamino-1,4-naphthoquinones can be achieved through a nucleophilic substitution mechanism where an amino group displaces a chloro group. oup.com

The kinetics and stereoselectivity of such nucleophilic substitutions are influenced by the structure and nucleophilicity of the amine. In the asymmetric synthesis of N-aryl amino esters from α-bromo esters, the use of p-anisidine (B42471) (an analog of p-toluidine) as a nucleophile was found to be efficient. psu.edu However, when reacting with alkyl-substituted amine nucleophiles like dibenzylamine (B1670424) or benzylamine, slightly lower stereoselectivities and yields were observed. psu.edu This suggests that the size and nucleophilicity of the amine nucleophile have a tangible effect on the yield and stereoselectivity of the substitution reaction. psu.edu

Conversely, the ester moiety of this compound can undergo nucleophilic acyl substitution, commonly referred to as aminolysis, where an amine attacks the electrophilic carbonyl carbon. Kinetic studies on the aminolysis of related aryl carbonates, such as 4-methylphenyl 4-nitrophenyl carbonate (MPNPC), with nucleophiles like quinuclidines, show a stepwise mechanism. acs.org The reaction proceeds through a zwitterionic tetrahedral intermediate (T±), and the rate-determining step can shift from the breakdown of this intermediate to its formation as the basicity of the attacking amine increases. acs.org

The Brønsted-type plots for these reactions are linear, with slopes (βN) around 0.87-0.88, which supports a stepwise process where the breakdown of the tetrahedral intermediate to products is the rate-limiting step. acs.org The reactivity of the ester is also influenced by the non-leaving group on the carbonate. For example, 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC) is about 70% more reactive than MPNPC towards secondary alicyclic amines and quinuclidines when the expulsion of the leaving group is rate-determining. acs.org

Kinetic Data for the Aminolysis of Aryl Carbonates with Quinuclidines
CarbonateNucleophile SeriesβN ValueProposed Rate-Determining StepReference
4-Methylphenyl 4-nitrophenyl carbonate (MPNPC)Quinuclidines0.88Breakdown of tetrahedral intermediate (T±) acs.org
4-Chlorophenyl 4-nitrophenyl carbonate (ClPNPC)Quinuclidines0.87Breakdown of tetrahedral intermediate (T±) acs.org

Electrophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by both the amino group and the methyl group. smolecule.com Both are ortho-, para-directing groups. The N-substituent, in this case, the acetate group, modulates the activating strength of the nitrogen.

The directing effects are clearly illustrated in studies of the nitration of p-toluidine derivatives. ulisboa.pt When p-toluidine is protected as 4-methylacetanilide, the acetyl group is less deactivating on the nitrogen's lone pair compared to more complex groups. The strong positive resonance (+R) effect of the acetamido group dominates over the inductive effect (+I) of the methyl group. Consequently, nitration with a mixture of nitric acid and sulfuric acid yields almost exclusively the product where the nitro group is ortho to the powerfully directing acetamido group. ulisboa.pt

In contrast, if a more electron-withdrawing protecting group like succinimide (B58015) is used, its +R effect is weakened by the presence of two carbonyl groups. In this scenario, the directing effect of the methyl group gains prominence, and the major product becomes the one with the nitro group ortho to the methyl group (meta to the succinimido group). ulisboa.pt Given that the amino acetate group in this compound is structurally similar to an acetamido group, it is expected to be a strong ortho-, para-director, with substitution occurring predominantly at the position ortho to the amino function (position 2 or 6 on the ring).

Regioselectivity in the Nitration of p-Toluidine Derivatives
Starting MaterialMajor ProductYield (%)Controlling FactorReference
4-Methylacetanilide4-Methyl-2-nitroaniline97%+R effect of acetamido group ulisboa.pt
N-(4-Methylphenyl)succinimide4-Methyl-3-nitroaniline94%+I effect of methyl group ulisboa.pt

Interactions with Other Reagents and Functional Groups

The amino functionality of this compound and its analogs allows for a variety of other chemical interactions, most notably condensation reactions. A key example is the reaction of p-toluidine (p-methylaniline) with β-dicarbonyl compounds like benzoylacetone. researchgate.net This condensation, often catalyzed by an acid such as formic acid, yields β-enaminones. researchgate.net The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration. Spectroscopic analysis confirms that the product exists in the enamino-ketone tautomeric form rather than the enol-imine form. researchgate.net

Furthermore, the amino group can participate in more complex cycloaddition reactions. For example, methyl (3-oxopiperazin-2-ylidene) acetate can react with N-arylmaleimides. Depending on the reaction conditions, specifically the amount of acid catalyst, the reaction can proceed through different pathways, including 1,3-dipolar cycloaddition of the maleimide (B117702) to a tautomeric form of the acetate, leading to novel heterocyclic systems. davidpublisher.com

Theoretical and Computational Studies of 4 Methylphenyl Amino Acetate Architectures

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structure and electronic characteristics of chemical compounds. These computational methods provide a theoretical framework to predict and analyze various molecular properties, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting the most stable conformation of a molecule. nih.govresearchgate.net By employing functionals like B3LYP with various basis sets, researchers can calculate the ground-state geometry of molecules like (4-Methylphenyl)amino acetate (B1210297) with a high degree of accuracy. orientjchem.org

The process involves finding the minimum energy structure on the potential energy surface. The optimized structural parameters, including bond lengths and bond angles, are crucial for understanding the molecule's spatial arrangement. orientjchem.org For instance, in related studies, DFT calculations have been used to determine the geometry of molecules, and these theoretical values have shown good agreement with experimental data obtained from X-ray diffraction. orientjchem.orgresearchgate.net The accuracy of these predictions is vital as the molecular geometry governs many of its physical and chemical properties. orientjchem.org

Below is a representative table showcasing the kind of data that can be generated for (4-Methylphenyl)amino acetate using DFT calculations. The values are hypothetical and for illustrative purposes.

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC-C (aromatic)1.39 Å
C-N1.42 Å
C=O1.23 Å
C-O1.35 Å
Bond AngleC-N-C121°
O=C-O125°
C-C-H (methyl)109.5°
This table is for illustrative purposes and does not represent actual calculated values for this compound.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations are widely used to determine the energies of the HOMO and LUMO, and thus the energy gap. science.gov This information provides insights into the electronic absorption properties of the molecule and indicates potential charge transfer within the molecule. nih.gov For example, a study on a related compound, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, used DFT to calculate the HOMO-LUMO energy gap, which indicated the molecule's reactive nature. nih.gov

The following interactive table illustrates the type of data obtained from such an analysis.

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
Energy Gap (ΔE) 4.7
This table is for illustrative purposes and does not represent actual calculated values for this compound.

Prediction and Assignment of Vibrational Spectra

Theoretical vibrational analysis through DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies, researchers can predict the positions of vibrational bands and correlate them with specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

The calculated frequencies are often scaled by a factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. researchgate.netrsc.org The Potential Energy Distribution (PED) analysis is also employed to provide a detailed assignment of the vibrational modes. ripublication.com For instance, a study on Acetoxy-4-methyl Phenyl Methyl Acetate utilized DFT calculations to assign its 84 vibrational levels. researchgate.net This type of analysis can confirm the presence of specific functional groups and provide a deeper understanding of the molecule's vibrational properties.

A sample data table for the predicted vibrational frequencies of this compound is presented below for illustrative purposes.

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p))Experimental Frequency (cm⁻¹)Assignment
ν(N-H)34503435N-H stretching
ν(C=O)17501740Carbonyl stretching
ν(C-N)13201315C-N stretching
δ(C-H)14501445C-H bending
This table is for illustrative purposes and does not represent actual calculated values for this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.gov

Computational Tools for Synthetic Route Design and Optimization

Modern drug discovery and chemical synthesis are increasingly benefiting from the use of computational tools for designing and optimizing synthetic routes. acs.orgchimia.ch These tools can help chemists to identify potential synthetic pathways, predict reaction outcomes, and reduce the number of experiments needed. researchgate.net

Computer-Aided Synthesis Planning (CASP) programs can generate multiple potential synthetic routes for a target molecule based on known chemical reactions and starting materials. chimia.chresearchgate.net Furthermore, theoretical calculations, such as DFT, can be used to perform in silico screening of these proposed routes. researchgate.net By calculating reaction energies and transition states, it is possible to assess the feasibility of a particular synthetic step before it is attempted in the laboratory. researchgate.net This approach can save significant time and resources by identifying promising routes and avoiding those that are unlikely to be successful. researchgate.net The integration of these computational methods allows for a more rational and efficient approach to chemical synthesis. nih.gov

Advanced Analytical Methodologies for Characterization and Elucidation of 4 Methylphenyl Amino Acetate Systems

Chromatographic-Mass Spectrometric Techniques for Complex Mixtures

Chromatography coupled with mass spectrometry is a cornerstone for the analysis of complex chemical mixtures, offering both separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like (4-Methylphenyl)amino acetate (B1210297), derivatization is often necessary to increase volatility and thermal stability, making them amenable to GC-MS analysis. nih.gov The process involves chemically modifying the analyte to produce a derivative with improved chromatographic properties. The subsequent mass spectrometric detection provides a fragmentation pattern, or "fingerprint," of the molecule, which can be compared against spectral libraries like the NIST database for identification. ijrap.netresearchgate.net

GC-MS analysis typically involves programming the oven temperature to ramp up, ensuring the separation of compounds with different boiling points. ijper.org For instance, a method might start at 70°C and increase to 280°C, with a specific hold time at the final temperature. ijper.org The separated and derivatized compounds are then ionized, commonly through electron ionization, and the resulting mass-to-charge ratios of the fragments are detected. ijper.org

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Structural Elucidation and Metabolite Investigation

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the analysis of non-volatile and thermally labile compounds in complex matrices, making them highly suitable for studying (4-Methylphenyl)amino acetate and its metabolites without the need for derivatization. sciex.com LC separates the components of a mixture based on their interactions with the stationary and mobile phases. hplc.eu The eluting compounds are then introduced into the mass spectrometer for detection and identification.

LC-MS/MS provides an additional layer of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. sciex.com This technique is particularly valuable for the structural elucidation of unknown metabolites. nih.gov The choice of mobile phase additives, such as formic acid or ammonium (B1175870) acetate, is crucial for achieving optimal ionization and chromatographic separation. hplc.eulcms.cz

A typical LC-MS method might employ a C18 column and a gradient elution program with a mobile phase consisting of water and an organic solvent, both containing a small percentage of an acid like formic acid to aid in ionization. ijper.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). lcms.cz This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence, which is a critical step in identifying unknown compounds and confirming the identity of known ones. lcms.cz Techniques like Orbitrap HRMS can be combined with various ionization sources, including those that bypass traditional liquid chromatography for rapid screening. lcms.cz The accurate mass data obtained from HRMS is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

Table 1: Comparison of Chromatographic-Mass Spectrometric Techniques

Technique Principle Application for this compound Key Advantages
GC-MS Separates volatile compounds based on boiling point, followed by mass analysis. nih.gov Analysis of derivatized this compound to increase volatility. High separation efficiency, extensive spectral libraries for identification. ijrap.netresearchgate.net
LC-MS/MS Separates compounds in liquid phase, followed by tandem mass analysis for structural information. sciex.com Structural elucidation and investigation of non-volatile metabolites. nih.gov Applicable to a wide range of compounds without derivatization, provides detailed structural information. sciex.com
HRMS Measures mass-to-charge ratio with very high accuracy. lcms.cz Accurate determination of the elemental composition of the parent compound and its metabolites. nih.gov Unambiguous molecular formula determination, high confidence in identification. lcms.cz

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. slideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the connectivity of atoms within a molecule. d-nb.info

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the methylphenyl group, the protons of the methyl group, and the protons of the amino and acetate groups. researchgate.netuzh.ch

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. mdpi.com

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei. For instance, COSY (Correlation Spectroscopy) identifies coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons. These are crucial for piecing together the complete molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wiley.comrsc.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. wiley.com

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the amino group. researchgate.net

C=O stretching of the acetate's carbonyl group. mdpi.com

C-N stretching of the amine. wiley.com

Aromatic C-H and C=C stretching from the methylphenyl ring. researchgate.net

C-O stretching of the ester group. rsc.org

The precise position of these bands provides valuable information for confirming the presence of these key functional moieties within the molecular structure. wiley.comrsc.org

Table 2: Key Spectroscopic Data for this compound

Spectroscopic Technique Expected Observations Information Gained
¹H NMR Signals for aromatic protons, methyl protons, and protons of the amino and acetate groups. researchgate.netuzh.ch Confirms the presence and electronic environment of different types of protons.
¹³C NMR Signals for aromatic carbons, methyl carbon, and carbons of the amino and acetate groups. mdpi.com Provides a count of unique carbon atoms and information about their chemical environment.
2D NMR (COSY, HSQC, HMBC) Correlation peaks indicating proton-proton and proton-carbon connectivities. Establishes the complete bonding framework of the molecule.
FTIR Characteristic absorption bands for N-H, C=O, C-N, aromatic C-H, and C-O bonds. rsc.orgresearchgate.net Confirms the presence of key functional groups. wiley.com

Table 3: List of Compounds

Compound Name
This compound
3-bromo-4-methylphenol
Ammonium acetate

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds, providing a fundamental verification of a substance's elemental composition and purity. For this compound, this method is crucial for confirming that the empirical formula of the synthesized product matches its theoretical composition. The most common method for determining the percentage of carbon (C), hydrogen (H), and nitrogen (N) is combustion analysis.

In this process, a small, precisely weighed sample of the compound is combusted at high temperatures (typically around 900-1000 °C) in a stream of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced back to N₂. The amounts of these combustion products are then measured quantitatively, allowing for the calculation of the mass percentage of each element in the original sample. The results of elemental analysis are typically expected to be within ±0.4% of the calculated theoretical values for a compound to be considered pure. researchgate.netscielo.br

The molecular formula of this compound can vary depending on the specific ester group attached (e.g., methyl, ethyl). Therefore, establishing the theoretical elemental composition for the expected target molecule is the first critical step. For instance, scientific studies on related compounds consistently report the comparison between calculated and found elemental values to validate the structure and purity of the final product. scielo.bruzh.chscielo.br

Below is a table detailing the theoretical elemental composition for two common forms of this compound.

Table 1: Theoretical Elemental Composition of this compound Derivatives

Compound NameMolecular FormulaCalculated %CCalculated %HCalculated %NCalculated %O
Methyl this compoundC₁₀H₁₃NO₂67.02%7.31%7.82%17.85%
Ethyl this compoundC₁₁H₁₅NO₂68.37%7.82%7.25%16.56%

The data obtained from an elemental analyzer is then compared against these theoretical values. A close correlation between the experimental and calculated percentages confirms the identity of the compound and indicates a high degree of purity. Discrepancies can suggest the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis. eijppr.combeilstein-journals.org

The following interactive table presents illustrative research findings from a hypothetical batch of Ethyl this compound, demonstrating how the data is used to verify its composition and purity.

Table 2: Illustrative Elemental Analysis Data for a Synthesized Sample of Ethyl this compound

ElementTheoretical %Found %Difference %Purity Assessment
Carbon (C)68.37%68.25%-0.12%High Purity
Hydrogen (H)7.82%7.79%-0.03%High Purity
Nitrogen (N)7.25%7.21%-0.04%High Purity

The close agreement between the theoretical and found values in Table 2, with all differences well within the acceptable ±0.4% range, would lead researchers to conclude that the synthesized sample of Ethyl this compound is of high purity and has the correct elemental composition. This analytical technique is often used in conjunction with spectroscopic methods to provide a comprehensive characterization of the compound. figshare.commdpi.com

Derivatization and Chemical Transformations of 4 Methylphenyl Amino Acetate Scaffolds

Acetylation of Amino Groups for Functional Group Protection and Enhanced Biological Activity

Acetylation, the introduction of an acetyl group onto the amino functionality of (4-methylphenyl)amino acetate (B1210297), is a fundamental and widely employed derivatization technique. This reaction serves two primary purposes: the protection of the amino group to prevent unwanted side reactions during subsequent synthetic steps and the potential enhancement of the molecule's biological properties.

The acetylation of primary amines, such as the one present in the (4-methylphenyl)amino moiety, is a classic nucleophilic acyl substitution reaction. smolecule.com Typically, this is achieved by reacting the parent compound with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a leaving group (acetate or chloride, respectively) to yield the N-acetylated product, N-(4-methylphenyl)acetamide. smolecule.comchemsynthesis.com This transformation effectively converts the basic amino group into a neutral amide, thereby protecting it from reacting with electrophiles or participating in undesired acid-base chemistry. organic-chemistry.orglibretexts.org

Beyond its role in chemical synthesis, acetylation can significantly modulate the biological activity of molecules. nih.gov While direct studies on the acetylated derivative of (4-methylphenyl)amino acetate are not extensively documented in the provided results, the principle of acetylation enhancing biological effects is well-established for other compounds. For instance, the acetylation of phenolic compounds has been shown to yield derivatives with the same or even higher antithrombotic activity compared to the parent molecules. nih.gov Similarly, derivatives of N-(2-amino-4-methylphenyl)acetamide, a structurally related compound, have been investigated for antimicrobial, analgesic, and anticancer properties. smolecule.com The introduction of an acetyl group can alter a compound's polarity, membrane permeability, and binding interactions with biological targets, leading to modified or enhanced pharmacological profiles. nih.gov

Table 1: Common Acetylating Agents and their Characteristics

Acetylating AgentLeaving GroupReactivityByproducts
Acetic AnhydrideAcetateModerateAcetic acid
Acetyl ChlorideChlorideHighHydrogen chloride

Silylation Techniques for Volatility Enhancement in Analytical Applications

For the analysis of this compound by gas chromatography (GC), its inherent polarity and low volatility can pose significant challenges, leading to poor peak shape and thermal instability. researchgate.net Silylation is a derivatization technique that effectively addresses these issues by replacing the active hydrogen atom of the amino group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.czlibretexts.org This process reduces the compound's polarity and disrupts intermolecular hydrogen bonding, thereby increasing its volatility and making it amenable to GC analysis. researchgate.netgcms.cz

A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common. thermofisher.comchemcoplus.co.jp The reaction involves the nucleophilic attack of the amino nitrogen on the silicon atom of the silylating agent, leading to the displacement of a leaving group and the formation of a stable N-silyl derivative. libretexts.org The choice of reagent and reaction conditions, such as temperature and the use of a catalyst like trimethylchlorosilane (TMCS), can be optimized to achieve high derivatization yields. chemcoplus.co.jpcolostate.edu

The resulting trimethylsilylated derivative of this compound exhibits significantly improved chromatographic behavior, with sharper peaks and enhanced detection. researchgate.netthermofisher.com The increased stability of the derivative also prevents on-column degradation, ensuring more accurate and reproducible quantitative analysis. nih.gov While silylation is a powerful tool, it is important to note that the derivatives can be sensitive to moisture, requiring anhydrous conditions for the reaction and analysis. sigmaaldrich.com

Table 2: Comparison of Common Silylating Reagents

Silylating ReagentAbbreviationKey Features
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAPowerful TMS donor, byproducts are volatile. chemcoplus.co.jp
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAForms volatile by-products, suitable for sensitive analyses. thermofisher.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAForms more stable TBDMS derivatives, less moisture sensitive. sigmaaldrich.com

Targeted Derivatization of Amino Acids

The amino acid component of this compound offers a reactive handle for various derivatization strategies aimed at modifying the molecule's properties. actascientific.com These derivatizations are crucial for applications such as enhancing detection in analytical methods and for creating novel bioactive compounds.

One common approach is the acylation of the amino group, as discussed in section 6.1. Reagents like acetic anhydride can be used to introduce an acetyl group, which can be isotopically labeled (e.g., with 13C) to facilitate detection by NMR spectroscopy. nih.govpnas.org This method allows for the selective analysis of amino acids and their derivatives in complex biological mixtures. nih.gov

Another important derivatization is esterification of the carboxylic acid functionality. This is often performed in conjunction with N-acylation for GC-MS analysis, where both the amino and carboxyl groups are modified to increase volatility and thermal stability. researchgate.netresearchgate.net For instance, a two-step process can involve the formation of a methyl ester followed by acylation with a reagent like pentafluoropropionic anhydride (PFPA). researchgate.netresearchgate.net

Derivatization is also employed to enhance detection in high-performance liquid chromatography (HPLC). Pre-column derivatization with reagents that introduce a chromophore or fluorophore allows for sensitive UV or fluorescence detection. actascientific.com For example, p-toluidine (B81030) has been used to derivatize triterpene acids for HPLC-UV detection. nih.gov Similarly, various reagents are available for the selective derivatization of amino acids for HPLC analysis. actascientific.com

Table 3: Derivatization Strategies for Amino Acids

Functional GroupDerivatization MethodReagent ExamplePurpose
Amino GroupAcetylationAcetic AnhydrideProtection, Enhanced Detection (NMR) nih.govpnas.org
Carboxyl GroupEsterificationMethanol/HClIncreased Volatility (GC) researchgate.netresearchgate.net
BothAcylation/EsterificationPFPA/MethanolIncreased Volatility and Stability (GC-MS) researchgate.netresearchgate.net
Amino GroupLabelingp-ToluidineEnhanced Detection (HPLC-UV) nih.govacademicjournals.org

Role As Precursors and Building Blocks in Organic Synthesis

Synthetic Intermediates for Advanced Organic Molecules

The structural framework of (4-methylphenyl)amino acetate (B1210297) esters, such as methyl 2-(p-tolylamino)acetate, serves as a foundational element for the synthesis of sophisticated organic molecules, particularly unnatural amino acids. researchgate.net These non-proteinogenic amino acids are crucial scaffolds for novel drug candidates. researchgate.net The development of radical-based and catalytic approaches has expanded the utility of glycine (B1666218) derivatives like (4-methylphenyl)amino acetate in creating these valuable building blocks. researchgate.net

For instance, research has demonstrated the use of ethyl 2-(p-tolylamino)acetate in reactions with nitro-olefins, although in some cases, the expected products were not obtained under specific catalytic conditions, highlighting the nuanced reactivity of these intermediates. lookchem.com Another significant application is the N-alkylation of amines with α-azidoglycinates to produce racemic α,α-diaminocarboxylic esters. semanticscholar.org In one such synthesis, 4-methylaniline was reacted with N-benzoylated methyl α-azido-glycinate to yield Methyl 2-benzamido-2-(p-tolylamino)acetate, a complex diamino ester derivative, in a high yield of 90%. semanticscholar.org

These examples underscore the role of this compound derivatives as pivotal intermediates. Their ability to undergo transformations like C-C bond formation, N-alkylation, and oxidative dehydrogenation allows for the construction of complex target molecules. researchgate.netlookchem.comsemanticscholar.org

Table 1: Synthesis of Advanced Organic Molecules from this compound Derivatives

Starting MaterialReagent(s)Product TypeResearch FocusReference(s)
Methyl 2-(p-tolylamino)acetateα'-angelicalactone, Copper catalystUnnatural α-alkyl amino acid derivativeDevelopment of novel drug candidates researchgate.net
Methyl α-azidoglycinate4-Methylaniline, DiisopropylethylamineRacemic α,α-diaminocarboxylic ester derivativeC-N bond formation to create complex amino acid structures semanticscholar.org
Ethyl 2-(p-tolylamino)acetate(E)-1-methyl-4-(2-nitrovinyl)benzene, Iodine monobromide catalystAttempted synthesis of 3-arylquinolineInvestigation of substrate scope for quinoline (B57606) synthesis lookchem.com

Precursors in the Synthesis of Heterocyclic Compounds

The (4-methylphenyl)amino moiety is a key structural feature for the synthesis of a wide array of heterocyclic compounds. These cyclic structures are prevalent in medicinal chemistry and materials science.

Derivatives of this compound are instrumental in forming various heterocyclic rings. For example, carboxyhydrazides, which can be prepared from the corresponding esters, are established precursors for synthesizing 5-thioxo-1,2,4-triazole derivatives. researchgate.net The synthesis involves creating S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones. researchgate.net

Furthermore, the broader family of amino acids, including structures related to this compound, serve as starting materials for complex fused heterocyclic systems like triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov In these syntheses, a (4-methylphenyl)sulphonamido group is often incorporated, demonstrating the utility of the p-toluene group in building these multi-ring structures. nih.gov The use of N-(4-methylphenyl)-N-thiazolyl-β-alanine to create new thiazole (B1198619) and condensed thiazole systems further highlights the versatility of this precursor. ktu.edu Additionally, compounds like 2,6-Bis(4-Methylphenyl Amino)-3-Cyano-4-Methyl-Pyridine are vital intermediates in the production of disperse dyes, which are themselves complex heterocyclic molecules used extensively in the textile industry. amoghchemicals.in

Table 2: Heterocyclic Systems Derived from (4-Methylphenyl)amino Precursors

Precursor TypeHeterocyclic SystemSynthetic ApplicationReference(s)
3-[2-[(4-Methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione1,2,4-TriazoleSynthesis of S-substituted derivatives with potential antioxidative activity researchgate.net
3-Amino-2-[1`-(4-methylphenylsulphonamido)...]quinazolin-4-(3H)-oneQuinazolinones, TriazinoquinazolinonesSynthesis of novel fused heterocyclic systems with potential biological interest
N-(4-methylphenyl)-N-thiazolyl-β-alanineThiazoles, DihydrothiazolesSynthesis of variously functionalized thiazole derivatives
2,6-Bis(4-Methylphenyl Amino)-3-Cyano-4-Methyl-PyridinePyridine (B92270)Intermediate for disperse dyes used in the textile industry

Starting Materials in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each component. These reactions are valued for their atom economy and ability to rapidly generate complex molecules.

This compound and its precursors are valuable components in MCRs. A notable example is the catalyst-free, one-pot, three-component mechanochemical synthesis of α-thiolated α-amino ketones. In this reaction, a ketone, p-toluidine (B81030) (the amine precursor to this compound), and a thiol are combined under ball-milling conditions. This environmentally friendly approach provides access to a range of complex molecules that would be difficult to achieve through conventional methods. For instance, the reaction between an α-imino ketone (formed in situ from a ketone and p-toluidine) and a thiol yields products like 2-((4-Chlorophenyl)thio)-1-(p-tolyl)-2-(p-tolylamino)ethan-1-one.

Table 3: (4-Methylphenyl)amino Derivatives in Multi-Component Reactions

Reaction TypeReactant 1Reactant 2Reactant 3 (and 4)Product ExampleReference(s)
Mechanochemical Thiolation1-(p-tolyl)ethan-1-onep-Toluidine4-chlorobenzenethiol2-((4-Chlorophenyl)thio)-1-(p-tolyl)-2-(p-tolylamino)ethan-1-one
Hantzsch Condensation4-MethylbenzaldehydeDimedoneMalononitrile (B47326), Ammonium (B1175870) acetate2-Amino-4-(4-methylphenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline

Catalysis Mediated by or Involving 4 Methylphenyl Amino Acetate Derivatives

Catalytic Effects in Specific Organic Transformations

The structural components of (4-methylphenyl)amino acetate (B1210297) derivatives can exert significant catalytic or rate-enhancing effects in certain organic reactions. A notable example is the neighboring group participation observed during the aminolysis of acetate esters derived from 2,2′-dihydroxydiphenylmethanes.

In a study involving the aminolysis of various acetylated 2,2′-dihydroxydiphenylmethane derivatives with n-butylamine in dioxane, a distinct neighboring group effect was identified. researchgate.net The research focused on compounds where one phenolic unit was a nitrophenol and the other was a methylphenol, such as 2-(2-hydroxy-5-nitro-benzyl)-4-methylphenyl acetate. researchgate.net The key finding was that the deprotonated nitrophenolate group intramolecularly attacks the ester function, facilitating the aminolysis of the second acetyl group. researchgate.net This intramolecular assistance leads to a significant rate enhancement compared to the hydrolysis of simple phenyl esters catalyzed by acetate ions. researchgate.net

The rate of aminolysis was found to be highly dependent on the substitution pattern of the nitrophenol unit. researchgate.net Kinetic measurements revealed that the reaction rate for 2-(2-hydroxy-5-nitro-benzyl)-4-methylphenyl acetate was faster than that of related derivatives, highlighting the specific electronic and steric arrangement required for optimal intramolecular catalysis. researchgate.net When the concentration of n-butylamine was varied, the results suggested that the acetyl group on the methylphenol unit undergoes faster aminolysis in its ionic form than as a neutral molecule, underscoring the role of the phenolate (B1203915) in the catalytic cycle. researchgate.net

Table 1: Compounds Studied in the Aminolysis of 2,2′-dihydroxydiphenylmethane Acetates researchgate.net
Compound NameKey Structural FeatureObserved Catalytic Effect
2-(2-hydroxy-3,5-dinitrobenzyl)-4-methylphenyl acetateDinitro-substituted phenol (B47542) unitNeighboring group participation in aminolysis
2-(2-hydroxy-5-nitro-benzyl)-4-methylphenyl acetateMono-nitro substituted phenol unitMaximum reaction rate observed among the studied compounds
2-(2-hydroxy-3-nitro-5-methylbenzyl)-4-methyl-phenyl acetateNitro and methyl-substituted phenol unitNeighboring group participation in aminolysis

Role of the Acetate Counterion in Organic Salts

The acetate anion, the conjugate base of acetic acid, plays a crucial and often non-innocent role when it serves as a counterion in organic salts, particularly in the context of catalysis. researchgate.netnih.govfrontiersin.org Its properties, such as basicity and hydrogen-bonding capability, can significantly influence the reactivity and mechanism of a catalytic system. nih.govacs.org

In the field of ionic liquids (ILs), imidazolium (B1220033) acetates are a prominent class of "organocatalytic ionic liquids" or "proto-carbenes". nih.govfrontiersin.org The acetate counterion is sufficiently basic to deprotonate the acidic C2-proton of the imidazolium cation, leading to an equilibrium that forms an N-heterocyclic carbene (NHC) and acetic acid. nih.govfrontiersin.org This in-situ generation of NHCs, which are powerful organocatalysts, is a key feature of these ILs. researchgate.net This equilibrium can be thermally controlled; for instance, in 1-butyl-3-methylimidazolium acetate ([BMIm][OAc]), detectable amounts of the corresponding NHC are formed at temperatures above 100°C, enabling its use in catalytic reactions like the benzoin (B196080) condensation. nih.govfrontiersin.org This contrasts with imidazolium salts having less basic counterions, such as chloride, where NHC formation is not observed under similar conditions. nih.govfrontiersin.org

The effectiveness of the acetate counterion is not limited to NHC generation. Studies have shown its superiority over other anions in different catalytic contexts. For example, in the borylation of diaryliodonium(III) salts, the acetate counterion was found to be more effective than chloride, hexafluorophosphate, and trifluoromethane (B1200692) sulfonate. nih.gov In other systems, the acetate ligand can act as a base to activate substrates, such as promoting the O-arylation of phenols. nih.gov

However, the role of the counterion is highly context-dependent. In some catalytic cycles that require an acidic environment, a strongly basic counterion like acetate can be detrimental. acs.org Conversely, the ability of a counterion to act as a hydrogen bond acceptor can be critical for mediating proton transfer steps in a reaction mechanism. acs.org The choice of counterion is therefore a key parameter in catalyst design, influencing solubility, stability, and reactivity. nih.govacs.org

Table 2: Influence of Anions in Catalytic Systems
AnionCatalytic SystemObserved Role / EffectReference
Acetate (OAc⁻)Imidazolium Ionic LiquidsActs as a base to generate catalytic N-Heterocyclic Carbene (NHC) species in-situ. nih.govfrontiersin.orgrsc.org
Acetate (OAc⁻)Diaryliodonium(III) SaltsMore effective than Cl⁻, PF₆⁻, and OTf⁻ for borylation reactions. nih.gov
Acetate (OAc⁻)Manganese Salt in BZ ReactionThe presence of an organic anion (acetate) was found to marginalize the role of the organic substrate in the reaction system. researchgate.net
Triflate (OTf⁻)Gold CatalysisWeakly coordinating anion, often used to create a highly electrophilic metal center. acs.org
Chloride (Cl⁻)Imidazolium Ionic LiquidsNot basic enough to generate NHC from the imidazolium cation under conditions where acetate is effective. nih.govfrontiersin.org

Ligand Design for Transition Metal Catalysis (e.g., Ruthenium Catalysts)

The design of ligands is a cornerstone of modern transition metal catalysis, as ligands dictate the steric and electronic environment of the metal center, thereby controlling its activity, selectivity, and stability. google.comresearchgate.net Derivatives of (4-methylphenyl)amino acetate can be incorporated into ligand architectures for metals like ruthenium, leveraging the distinct properties of the secondary amine and the potential coordinating or counterion role of the acetate group.

Ruthenium complexes are workhorses in catalysis, employed in reactions ranging from hydrogenation to olefin metathesis. nih.govrsc.orgmdpi.com The performance of these catalysts is critically dependent on the associated ligands. For instance, N-functionalized secondary amino ligands have been shown to enhance the catalytic performance of ruthenium complexes in the hydrogenation of esters, an improvement attributed to the increased electron density of the secondary amino ligand compared to a primary one. rsc.org The (4-methylphenyl)amino moiety, as a secondary amine, can be integrated into phosphine-based or N-heterocyclic carbene (NHC) ligands to modulate the electronic properties of the ruthenium center.

The design principles for such ligands often involve:

Electronic Tuning : The electron-donating nature of the (4-methylphenyl)amino group can increase the electron density at the ruthenium center, which can be beneficial for certain catalytic steps, such as oxidative addition. rsc.org

Steric Control : The bulky p-tolyl group provides a defined steric environment around the metal, influencing substrate approach and enantioselectivity in asymmetric catalysis. acs.org

Multifunctionality : The ligand can be designed to do more than just bind the metal. The amino group's N-H bond can participate in hydrogen bonding interactions, potentially stabilizing transition states, as seen in Noyori-type hydrogenation catalysts. acs.org

Anionic Ligand Exchange : Amino acids have been successfully used as chiral anionic ligands in ruthenium-based asymmetric metathesis by exchanging the original ligands on a pre-catalyst like the Hoveyda-Grubbs complex. rsc.org A this compound derivative could be employed in a similar strategy to introduce a chiral, electron-rich ligand.

The acetate component can either be part of the covalent ligand backbone or serve as the counterion in a cationic ruthenium complex. As a counterion, it can influence the catalyst's solubility and activity, as discussed in the previous section. As a coordinating carboxylate ligand, its lability is a key factor; a more robustly bound ligand can improve enantioselectivity in certain reactions by preventing its dissociation during the catalytic cycle. rsc.org

Table 3: Design Considerations for Ligands Incorporating a (4-Methylphenyl)amino Moiety for Ruthenium Catalysis
Design PrincipleRole of (4-Methylphenyl)amino GroupPotential Application in Ru CatalysisRelevant Finding
Electronic ModificationActs as an electron-donating group.Ester Hydrogenation, Cross-CouplingSecondary amino ligands increase electron density and improve catalytic performance. rsc.org
Asymmetric InductionProvides a chiral scaffold if derived from a chiral source.Asymmetric Hydrogenation, Asymmetric MetathesisAmino acids can serve as effective chiral anionic ligands for Ru-metathesis. rsc.org
Steric HindranceThe p-tolyl group creates a defined steric pocket.Olefin Metathesis, Selective HydrogenationBulky NHC ligands influence catalyst activity and selectivity. acs.org
Ligand-Substrate InteractionN-H group can act as a hydrogen-bond donor.Asymmetric Transfer HydrogenationHydrogen bonding between the ligand and substrate is key for enantioselectivity. acs.org

Advanced Applications in Materials Science and Chemical Biology

Materials Science Applications

The structural features of (4-METHYLPHENYL)AMINO ACETATE (B1210297), particularly the electron-donating nature of the p-toluidine (B81030) moiety, make it and its precursors key components in the synthesis of functional organic materials. These materials often exhibit unique optical and electronic properties.

Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

While (4-METHYLPHENYL)AMINO ACETATE itself is primarily a building block, the (4-methylphenyl)amino or p-tolylamino group is a crucial component in many molecules designed for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). This group is frequently incorporated into larger molecular structures, such as triarylamines, which are widely used as hole-transport materials (HTMs) in OLEDs. The function of these materials is to facilitate the efficient injection and transport of positive charge carriers (holes) to the emissive layer of the device, a critical factor for high performance.

Research has shown that polymers incorporating p-toluidine, a direct precursor, can serve as effective buffer layers in OLEDs, lowering the turn-on voltage and enhancing device efficiency and luminance. acs.org The p-tolyl group helps to tune the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) energy levels, to better match other materials in the OLED stack, thereby improving charge injection. acs.org Theoretical and experimental studies on triphenylamine (B166846) (TPA) derivatives, which can be synthesized from precursors like p-toluidine, confirm their favorable hole transport properties for OLED applications. researchgate.netnih.gov Star-shaped molecules with a triphenylamine core and oligothiophene arms, synthesized using p-toluidine, have also been developed for their potential in optoelectronic devices. researchgate.net Furthermore, theoretical investigations into the functionalization of ethyl 2-(p-tolylamino)acetate suggest pathways to create novel materials for ambipolar light-emitting organic field-effect transistors (OFETs). researchgate.net

Development of Novel Materials with Tailored Chemical Properties

The reactivity of the amino and acetate groups in this compound allows it to be used as a versatile synthon for creating more complex molecules with specific, tailored properties. Its structure can be modified to produce polymers and other materials for diverse applications.

For instance, fluorene-based poly(iminoarylene)s have been synthesized through the palladium-catalyzed polycondensation of dibromo-fluorene derivatives with p-toluidine. acs.org These polymers exhibit high thermal stability and possess electronic properties suitable for use as buffer layers in electronic devices. acs.org Similarly, polyamides and polyimides with electrochromic properties—the ability to change color upon application of an electrical voltage—have been created using triphenylamine-containing diamine monomers derived from p-toluidine. researchgate.net The incorporation of the p-tolyl group influences the solubility, thermal stability, and electrochemical behavior of the resulting polymers.

Theoretical studies using Density Functional Theory (DFT) have explored the Csp³-H functionalization of ethyl 2-(p-tolylamino)acetate. researchgate.net These computational models predict reaction pathways for adding new functional groups to the acetate part of the molecule, opening avenues for synthesizing a wide array of derivatives with customized electronic and physical properties for advanced material applications. researchgate.net

Application in Dye Chemistry

The (4-methylphenyl)amino moiety is historically significant and remains a key component in the synthesis of various dyes. Its precursor, p-toluidine, is a fundamental building block for many azo dyes and other colorants. chemiis.comuctm.edu

The most notable example is Mauveine, the world's first synthetic organic dye, discovered by William Henry Perkin in 1856. chemeurope.comwikipedia.org The chemical name for one of its principal components is 3-amino-2,±9-dimethyl-5-phenyl-7-(p-tolylamino)phenazinium acetate. chemeurope.comic.ac.ukthedreamstress.com This discovery, which utilized p-toluidine as an impurity in aniline (B41778), launched the synthetic dye industry. chemeurope.comthedreamstress.com The p-tolylamino group is integral to the chromophore of Mauveine, the part of the molecule responsible for its characteristic purple color.

Beyond this historic dye, p-toluidine is widely used to create a vast range of azo dyes, which are characterized by the -N=N- functional group. uctm.eduresearchgate.netgoogle.com These dyes are synthesized through a diazotization reaction of p-toluidine followed by coupling with another aromatic compound. uctm.edu The specific properties of the resulting dyes can be seen in the following table.

Dye Class/NamePrecursorsResulting ColorKey Findings/Applications
Mauveine (Perkin's Mauve)Aniline, p-toluidine, o-toluidinePurpleFirst synthetic organic dye; launched the synthetic chemical industry. chemeurope.comic.ac.uk
Acid Azo DyesSulphanilic acid, p-toluidineYellow, Orange, RedUsed for dyeing wool; exhibit good fastness to washing and perspiration. uctm.edu
Benzoylated Azo-Pyridone DyesBenzoylated dehydrothio-p-toluidine sulfonic acid, Pyridone couplersGreenish-YellowHigh substantivity and good lightfastness; suitable for dyeing cotton and paper. google.com

Chemical Biology Research

In chemical biology, the this compound scaffold serves as a starting point for the synthesis of molecules designed to interact with biological systems. These molecules can be used as probes to study biological processes or as lead compounds in drug discovery.

Interaction with Specific Molecular Targets and Pathways

Derivatives of this compound have been investigated for their potential to interact with various biological targets, demonstrating a range of activities. The specific structure allows for modification to achieve selectivity towards certain enzymes or cellular pathways.

Research has shown that complex heterocyclic compounds synthesized using a p-tolylaminoacetohydrazide precursor can inhibit cyclin-dependent kinase 2 (CDK2), a key protein involved in cell cycle regulation and an important target in cancer therapy. nih.gov Other studies have developed derivatives of 3-(p-Tolylamino)anthra[1,2-c] ic.ac.ukCurrent time information in Bangalore, IN.kidspattern.comthiadiazole-6,11-dione that show broad-spectrum cytotoxicity against various cancer cell lines, potentially acting as multi-target anticancer agents. arabjchem.org The biological activity of these compounds is attributed to their ability to induce apoptosis and arrest the cell cycle. arabjchem.org Additionally, thienopyrimidine derivatives incorporating a p-tolylamino group have demonstrated significant antimicrobial and antifungal properties. semanticscholar.org

The mechanism of action for these types of compounds often involves binding to specific pockets in target proteins, where the p-tolyl group can form hydrophobic interactions and the amino acetate portion can form hydrogen bonds or other electrostatic interactions. For example, a structurally related compound, Ethyl (3,4-dimethoxyphenyl)aminoacetate, has been found to inhibit the type III secretion system (T3SS) in pathogenic bacteria, a key virulence factor.

Derivative ClassBiological Target/PathwayPotential ApplicationResearch Finding
Pyrazolo[3,4-d]pyrimidine derivativesCyclin-dependent kinase 2 (CDK2)AnticancerCompounds synthesized from 2-(p-tolylamino)acetohydrazide act as potent CDK2 inhibitors. nih.gov
Thiadiazole-fused anthraquinonesApoptosis pathways, Cyclin D1, COX-2Anticancerp-Tolylamino derivatives show broad-spectrum cytotoxicity against multiple cancer cell lines. arabjchem.org
Thienopyrimidine derivativesBacterial and fungal cellular targetsAntimicrobial/AntifungalCompounds with a p-tolylamino group exhibit high antibacterial and antifungal activity. semanticscholar.org
Ethyl (3,4-dimethoxyphenyl)aminoacetateType III Secretion System (T3SS)Antibacterial (anti-virulence)Inhibits a key system for bacterial virulence in a concentration-dependent manner.

Proteomics Research for Identifying and Characterizing Protein Modifications

Proteomics, the large-scale study of proteins, often relies on chemical tools to identify and characterize protein functions and modifications. nih.govthermofisher.com Post-translational modifications (PTMs) are crucial for regulating protein activity, and their identification is a key goal of proteomics. nih.gov Compounds like this compound can serve as valuable scaffolds for creating chemical probes for these studies.

The amino acid-like structure of this compound makes it suitable for incorporation into peptides or for use in protein modification strategies. For example, a closely related structure, 2-(2-(p-tolylamino)acetamido)acetate, has been studied in the context of glycine (B1666218) functionalization, highlighting a method to modify peptide backbones. researchgate.net Such modifications can introduce a unique chemical "handle" or tag onto a protein. This tag, containing the p-tolyl group, can then be used for affinity-based enrichment of the modified proteins from a complex mixture.

Once modified and isolated, proteins are typically analyzed using mass spectrometry to identify the specific sites of modification. americanpharmaceuticalreview.comlcms.cz The unique mass of the this compound tag allows for easy identification in the mass spectrum. This approach enables researchers to map protein interaction sites, identify the substrates of specific enzymes, or study the dynamics of PTMs within a cell. While direct proteomics studies using this exact compound are not widely published, its chemical functionalities are well-suited for the development of reagents for modification-specific proteomics. nih.gov

Studies on Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors for a variety of enzymes, demonstrating the importance of the p-tolylamino moiety in molecular recognition and binding.

Research into a series of triazolopyrimidinone (B1258933) derivatives identified compounds with a p-tolylamino group as potent inhibitors of ferrochelatase (FECH), a key enzyme in the heme synthesis pathway implicated in diseases involving neovascularization. nih.gov One such derivative, 2-((p-Tolylamino)methyl)-4,5,6,7-tetrahydro-8Hcyclopenta[d] smolecule.comontosight.aicymitquimica.comtriazolo[1,5-a]pyrimidin-8-one, was synthesized and evaluated for its inhibitory activity. nih.gov Enzyme kinetic studies revealed that these small molecules act as competitive inhibitors, binding to the active site of the enzyme. nih.gov

In another line of research, new sulfonamides incorporating a (4-methylphenyl)sulfonyl moiety linked to an acetamide (B32628) structure were synthesized and evaluated as inhibitors of α-glucosidase and acetylcholinesterase (AChE). scielo.brresearchgate.net Many of the synthesized compounds showed significant inhibitory action against yeast α-glucosidase, with some exhibiting weak to moderate activity against AChE. scielo.brresearchgate.net The study highlighted that the substitution pattern on the phenylacetamide ring significantly influences the inhibitory potential. scielo.br

Furthermore, the core structure is utilized in creating inhibitors for other enzyme classes. For instance, compounds containing the (p-tolylamino)ethyl group have been investigated as potential inhibitors of kinases or proteases. evitachem.com The structural features, including the ability to participate in hydrogen bonding and hydrophobic interactions, are key to their biological activity. evitachem.com Similarly, Ethyl 2-(p-tolylamino)acetate has been used as a precursor to synthesize inhibitors of Regulator of G protein Signaling (RGS) proteins. nih.gov

The inhibitory activities of selected compounds are summarized below:

Compound ClassTarget EnzymeKey FindingsReference
Triazolopyrimidinone derivativesFerrochelatase (FECH)p-Tolylamino derivatives showed improved competitive inhibitory activity. nih.gov
Sulfonamide-acetamidesα-glucosidase, AChEExhibited substantial inhibitory activity against yeast α-glucosidase. scielo.brresearchgate.net
Thiazole-containing amidesKinases, ProteasesStructural features suggest potential for enzyme inhibition through specific interactions. evitachem.com
JTT-551 (a complex acetate derivative)Protein Tyrosine Phosphatase 1B (PTP1B)Exhibited selective inhibition with a K_i value of 0.22 µM. nih.gov

Investigations into Receptor Interactions

The this compound framework and its analogs have been instrumental in the development of ligands that interact with specific biological receptors. These investigations often involve detailed binding assays and molecular docking studies to elucidate the nature of the ligand-receptor interactions.

A notable example is the discovery of a potent and selective nonpeptide antagonist for the neurotensin (B549771) receptor type 2 (NTS2), a G-protein coupled receptor involved in pain signaling. acs.org A compound featuring a (4-Methylphenyl)sulfonylamino acetyl group, specifically N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine, was identified as a selective NTS2 antagonist. acs.org This compound, while not binding to the NTS1 receptor, demonstrated an IC₅₀ value of 114 nM in a functional assay for NTS2 and a K_i value of 202 nM in binding assays, proving to be more active than the endogenous ligand neurotensin in the functional assay. acs.org Such findings underscore the potential for developing non-opioid analgesics based on this chemical scaffold. acs.org

Molecular docking studies on similar structures, such as N-(4-ethyl-phenyl)-glycine ethyl ester, suggest potential interactions with receptors involved in neurotransmission, which could influence cognitive pathways. smolecule.com In other systems, the binding affinity of progestin medroxyprogesterone (B1676146) acetate to the androgen receptor was studied, providing a model for how acetate-containing compounds can interact with steroid hormone receptors. nih.gov The study reported a binding affinity of 3.6 nM for the androgen receptor. nih.gov

The interaction data for selected receptor ligands are presented below:

CompoundTarget ReceptorBinding/Activity DataSignificanceReference
N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucineNeurotensin Receptor 2 (NTS2)K_i = 202 nM; IC₅₀ = 114 nMSelective nonpeptide NTS2 antagonist with analgesic potential. acs.org
Medroxyprogesterone AcetateAndrogen ReceptorBinding Affinity = 3.6 nMDemonstrates inhibition of cancer cell proliferation via androgen receptor interaction. nih.gov
N-(4-ethyl-phenyl)-glycine ethyl esterNeurotransmission ReceptorsInferred from molecular dockingPotential to influence pathways related to cognition. smolecule.com

Biological Staining and Imaging Applications

The structural motif of this compound is related to compounds developed for biological staining and imaging, particularly those that exhibit fluorescence. While not a dye itself, its derivatives can be incorporated into larger molecular systems designed as fluorescent probes.

Research has shown that complex organic molecules containing a (4-methylphenyl)amino group can function as amorphous molecular materials with unique optical properties. researchgate.net For example, 4-[bis(4-methylphenyl)amino]benzaldehyde (BMABA) exhibits solvatochromic and mechanochromic fluorescence, meaning its emission color changes with solvent polarity or upon mechanical stimulation. researchgate.net This property is highly valuable for creating sensors and imaging agents. When an ethanol (B145695) solution of a related compound, 4-[bis(4-methylphenyl)amino]acetophenone (BMAAP), was added to water, the resulting aqueous suspension showed bright fluorescence. researchgate.net

Other complex acetate salts have been explored for their potential as stains or probes in microscopy and imaging. ontosight.ai For instance, certain methylium compounds, which are cationic dyes, incorporate an acetate as the counter-ion and are used for staining biological tissues. ontosight.aicanada.ca Xanthylium acetate derivatives are also investigated as fluorescent probes for detecting and imaging specific cellular structures due to their ability to interact with biological systems and emit light. ontosight.ai These examples highlight the potential for designing advanced imaging agents by functionalizing the this compound core to include fluorogenic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.